- Synthetic analogs of natural isoflavonesUkrainskii Khimicheskii Zhurnal (Russian Edition), 1984, 50(12), 1301-6,
Cas no 96644-05-2 (3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one)

96644-05-2 structure
Nom du produit:3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Numéro CAS:96644-05-2
Le MF:C15H9BrO3
Mégawatts:317.134163618088
MDL:MFCD01235529
CID:751358
PubChem ID:5398367
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-1-Benzopyran-4-one, 3-(4-bromophenyl)-7-hydroxy-
- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one(SALTDATA: FREE)
- 3-(4-bromophenyl)-7-hydroxychromen-4-one
- 4'-bromo-7-hydroxylisoflavone
- 7-hydroxy-4'-bromoisoflavone
- 3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one (ACI)
- SR-01000417044
- 3-(4-bromophenyl)-7-hydroxy-chromen-4-one
- MFCD01235529
- NGCRKXKWFTUSKG-UHFFFAOYSA-N
- AS-42777
- DTXSID70419862
- EU-0036551
- AKOS BBS-00006060
- CS-0268094
- 96644-05-2
- WDA64405
- IDI1_008641
- SR-01000417044-1
- Z57604386
- F0196-0669
- HMS1413D04
- IFLab1_000422
- VU0088448-2
- AKOS000270915
- SY237384
- DS-013830
- BBL034809
- 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one
- STK888283
- SCHEMBL2549643
- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
-
- MDL: MFCD01235529
- Piscine à noyau: 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
- La clé Inchi: NGCRKXKWFTUSKG-UHFFFAOYSA-N
- Sourire: O=C1C2C(=CC(=CC=2)O)OC=C1C1C=CC(Br)=CC=1
Propriétés calculées
- Qualité précise: 315.97400
- Masse isotopique unique: 315.97351g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 1
- Complexité: 385
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.5Ų
- Le xlogp3: 3.5
Propriétés expérimentales
- Le PSA: 50.44000
- Le LogP: 3.92810
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Informations de sécurité
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Données douanières
- Code HS:2914700090
- Données douanières:
Code douanier chinois:
2914700090Résumé:
2914700090 dérivés halogénés \ sulfonés (y compris les dérivés nitrés et nitrosés) d'autres cétones et Quinones. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage
Résumé:
SH: 2914700090 dérivés halogénés, sulfonés, nitrés ou nitrosés des cétones et des Quinones, même avec d'autres fonctions oxygénées taux de remboursement: 9,0% conditions réglementaires: pas de TVA: 17,0% tarif NPF: 5,5% tarif général: 30,0%
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16235-250mg |
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 95% | 250mg |
¥842.0 | 2024-07-18 | |
Life Chemicals | F0196-0669-1mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0196-0669-20μmol |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0196-0669-25mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0196-0669-30mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
TRC | B699886-1mg |
3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one |
96644-05-2 | 1mg |
$ 190.00 | 2023-04-18 | ||
Alichem | A019125192-1g |
3-(4-Bromophenyl)-7-hydroxy-4h-chromen-4-one |
96644-05-2 | 95% | 1g |
$347.00 | 2023-08-31 | |
Life Chemicals | F0196-0669-4mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
eNovation Chemicals LLC | Y1190846-1g |
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 95% | 1g |
$385 | 2024-07-20 | |
Life Chemicals | F0196-0669-5mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide ; 1 h, 50 - 55 °C; 1.5 h, 75 - 80 °C
Référence
- Synthesis, anisotropic behavior and structural changes in some para-substituted isoflavones: 4'-substituted-7-(4''-decyloxybenzoyloxy)-4H-1-benzopyran-4-onesPhase Transitions, 2011, 84(3), 256-268,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ; 55 °C
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
Référence
- Synthesis and structural study on heterocyclic compounds 7-decanoyloxy-3-(4'-substituted phenyl)-4H-1-benzopyran-4-ones: Crystal structure of 7-decanoyloxy-3-(4'-methylphenyl)-4H-1-benzopyran-4-oneJournal of Molecular Structure, 2010, 967(1-3), 25-33,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ; 90 min, rt → 85 °C; 85 °C → 10 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux
1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux
Référence
- "One pot" synthesis of isoflavoneJiangsu Huagong, 2007, 35(2), 38-39,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C; 80 °C → rt
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
1.3 Solvents: Methanol ; 30 min, 50 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
1.3 Solvents: Methanol ; 30 min, 50 °C
Référence
- Compounds useful for the inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2) and modulating alcohol consumption, dependence and abuse, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: (T-4)-Tribromo[1,1′-oxybis[ethane]]boron ; 4 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux
1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux
Référence
- Synthesis of diaminobutoxy-substituted isoflavonoids and derivatives as mitochondrial complex I inhibitors for cancer treatment, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ; rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ; 20 min, rt
1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C
1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C
1.2 Solvents: Dimethylformamide ; 20 min, rt
1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C
1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C
Référence
- Antiinflammatory isoflavones and analogues, United States, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethyl orthoformate Catalysts: Piperidine Solvents: Pyridine
Référence
- Chemistry of isoflavone heteroanalogs. 10. Synthesis of pyrimidines by recyclization of isoflavones and their heteroanalogsKhimiya Geterotsiklicheskikh Soedinenii, 1985, (11), 1542-50,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ; 55 °C
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
Référence
- Synthesis, thermal stabilities, and anisotropic properties of some new isoflavone-based esters 7-decanoyloxy-3-(4'-substitutedphenyl)-4H-1-benzopyran-4-onesLiquid Crystals, 2008, 35(3), 315-323,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ; 2 h, rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C
1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C
Référence
- Development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones, a new class of fluorescent scaffolds for biological imagingChemical Communications (Cambridge, 2015, 51(5), 881-884,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 90 min, rt → 85 °C; 30 min, 90 °C
1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt
1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt
Référence
- Preparation of 3,4-diarylpyrazoles as inhibitors of heat shock protein 90 (HSP90) and their use in the therapy of cancer, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
Référence
- Anti-viral compounds that activate the RIG-I pathway and innate immunity, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 1 h, 55 °C; 24 h, 80 °C
Référence
- Synthesis of structurally diverse biflavonoidsTetrahedron, 2018, 74(38), 5089-5101,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ; 4 h, 70 - 75 °C
1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C
1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C
Référence
- New para-substituted non-symmetric isoflavones for their fast photo-switching ability: Synthesis and their liquid crystal characterizationSpectrochimica Acta, 2015, (2015), 1115-1122,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Pyridine , Piperidine Solvents: Pyridine , Triethyl orthoformate
Référence
- Synthesis of analogs of natural isoflavones via 2,4-dihydroxydeoxybenzoinsKhimiya Prirodnykh Soedinenii, 1985, (6), 781-4,
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; rt; rt → 50 °C
1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C
1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C
Référence
- Novel Daidzein Analogs and Their in Vitro Anti-Influenza ActivitiesChemistry & Biodiversity, 2015, 12(4), 685-696,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
Référence
- Synthesis of daidzin analogues as potential agents for alcohol abuseBioorganic & Medicinal Chemistry, 2003, 11(18), 4069-4081,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide
Référence
- Studies on synthesis and antitumor activities of soybean isoflavones and their derivativesYaoxue Xuebao, 2000, 35(8), 583-586,
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Raw materials
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Preparation Products
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Littérature connexe
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96644-05-2)3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Pureté:99%
Quantité:1g
Prix ($):340.0